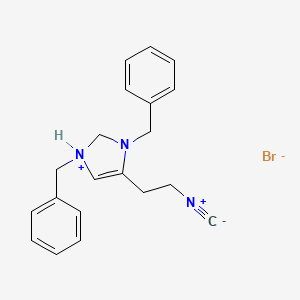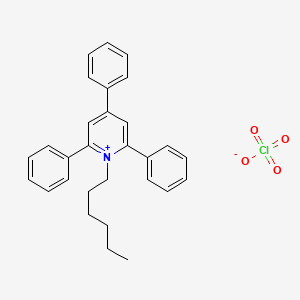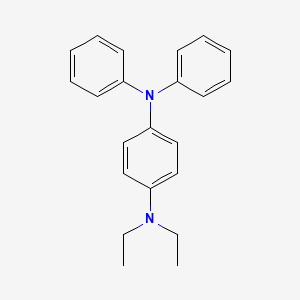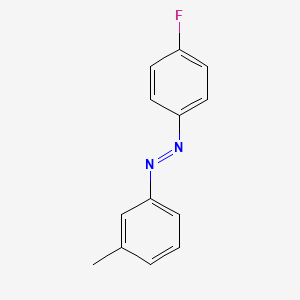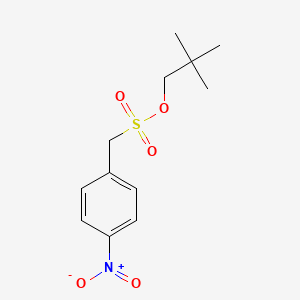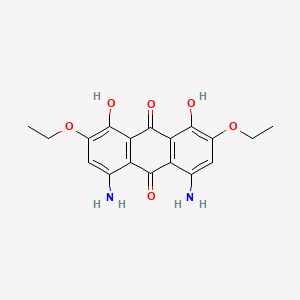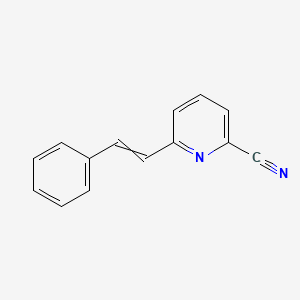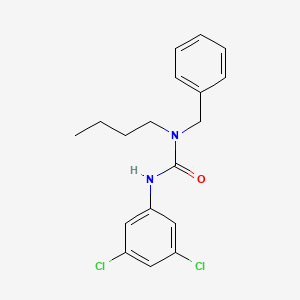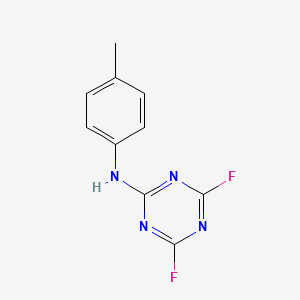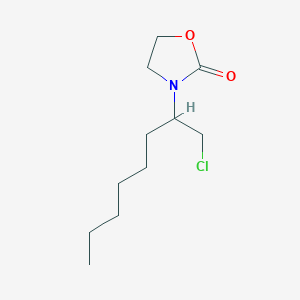
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chlorinated octyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one typically involves the reaction of 1-chlorooctan-2-ol with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the chlorination of octanol followed by cyclization with an oxazolidinone derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound is investigated for similar applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic properties, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different spectrum of activity.
Uniqueness
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is unique due to its specific chlorinated octyl group, which may confer distinct chemical and biological properties compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
89736-68-5 |
|---|---|
Molecular Formula |
C11H20ClNO2 |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
3-(1-chlorooctan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H20ClNO2/c1-2-3-4-5-6-10(9-12)13-7-8-15-11(13)14/h10H,2-9H2,1H3 |
InChI Key |
ZNHJRCMICXEHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCl)N1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


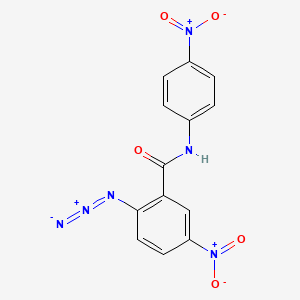
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
